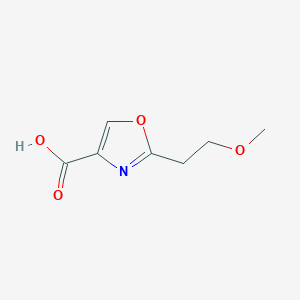

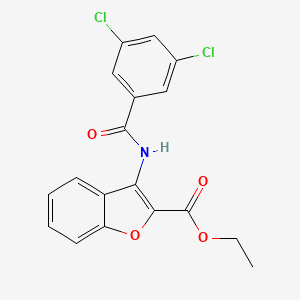

![molecular formula C22H23F3N2O B2837353 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol CAS No. 2173404-70-9](/img/structure/B2837353.png)

3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol is a useful research compound. Its molecular formula is C22H23F3N2O and its molecular weight is 388.434. The purity is usually 95%.

BenchChem offers high-quality 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Optimization of Binding Motifs

- A study focused on the optimization of a novel binding motif to this compound, identifying it as a potent and orally bioavailable selective estrogen receptor downregulator (SERD) (C. De savi et al., 2015). It's being evaluated in phase I clinical trials for the treatment of advanced estrogen receptor-positive breast cancer.

Chiral High-Performance Liquid Chromatography

- The compound has been involved in the development of chiral high-performance liquid chromatography methods for determining impurities in related chemical structures (Lushan Yu et al., 2012).

Maillard Reaction and Mass Spectrometry

- Research involving the Maillard reaction and the use of mass spectrometry (LC-MS-MS) has led to the characterization of new derivatives related to this compound (T. B. Goh et al., 2015).

Cytochrome P450 Inhibition

- Another study discovered that this compound exhibits complete substrate inhibition of Cytochrome P450 2C8, which could explain the observed dose nonlinearity in clinical settings (T. E. Bapiro et al., 2018).

Antioxidant and Cytotoxicity Properties

- Research has been conducted on the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, which share a similar structure to the subject compound (T. B. Goh et al., 2015).

Mecanismo De Acción

Target of Action

AZD9496 deacrylic acid phenol, also known as 3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol, is a fragment of the target protein ligand of PROTAC ER Degrader-4 . Its primary target is the estrogen receptor alpha (ERα) . ERα is a key driver in over 70% of breast cancers, making it an important therapeutic target .

Mode of Action

AZD9496 is a nonsteroidal small-molecule inhibitor of ERα . It functions as a potent and selective antagonist and downregulator of ERα . Unlike other ER modulators, AZD9496 lacks a phenolic moiety, which mimics the A-ring phenol group of the endogenous ligand estradiol. Instead, it gains its potency through a different series of novel interactions with the ER protein .

Biochemical Pathways

AZD9496 inhibits cell growth and blocks ER activity in the presence or absence of estrogen . It effectively reduces ER levels and ER-induced transcription . It potently inhibits classic estrogen-induced gene transcription, while simultaneously increasing expression of genes negatively regulated by ER, including genes potentially involved in escape pathways of endocrine resistance .

Pharmacokinetics

AZD9496 has shown high oral bioavailability across multiple species . This makes it a more flexible and convenient alternative to other ER antagonists like fulvestrant, which are administered by monthly intramuscular injection .

Result of Action

AZD9496 has demonstrated significant tumor growth inhibition in ER-positive models of breast cancer . It has shown anti-tumor activity in both endocrine-sensitive and endocrine-resistant models . In the presence of estrogen, short-term AZD9496 treatment resulted in tumor growth inhibition and reduced expression of ER-dependent genes .

Action Environment

The efficacy of AZD9496 can be influenced by environmental factors such as the presence or absence of estrogen . It is also important to note that safety precautions should be taken when handling AZD9496, including avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .

Propiedades

IUPAC Name |

3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O/c1-12-8-15-14-6-4-5-7-18(14)26-20(15)21(27(12)11-22(2,3)25)19-16(23)9-13(28)10-17(19)24/h4-7,9-10,12,21,26,28H,8,11H2,1-3H3/t12-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFNAXIUJPIITK-XUSGNXJCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)O)F)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

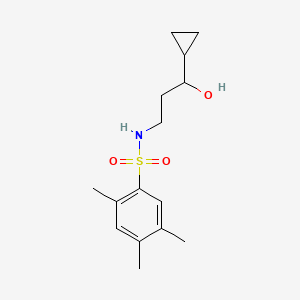

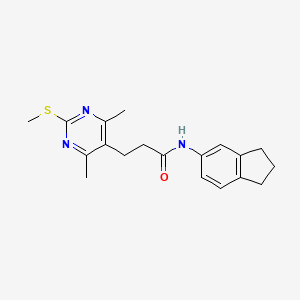

![(E)-4-(Dimethylamino)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-enamide](/img/structure/B2837272.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2837278.png)

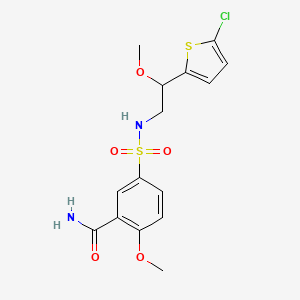

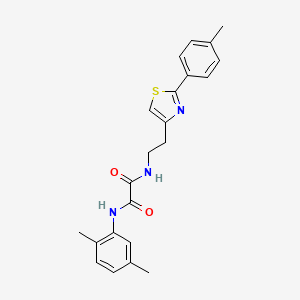

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2837280.png)

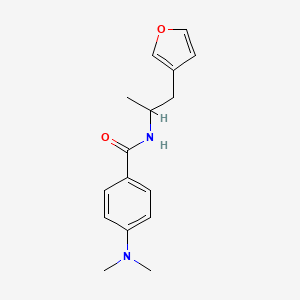

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2837283.png)

![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)

![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)

![2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2837292.png)